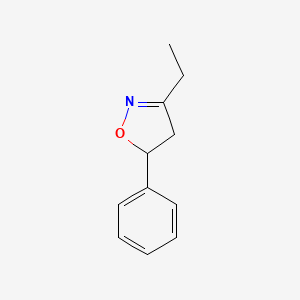

3-Ethyl-5-phenyl-4,5-dihydroisoxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Ethyl-5-Phenyl-4,5-Dihydroisoxazol ist eine heterocyclische Verbindung mit der Summenformel C11H13NO. Es gehört zur Familie der Isoxazole, die für ihre vielfältigen biologischen Aktivitäten und Anwendungen in der medizinischen Chemie bekannt ist . Diese Verbindung zeichnet sich durch einen fünfgliedrigen Ring aus, der sowohl Stickstoff- als auch Sauerstoffatome enthält, was sie zu einem wertvollen Gerüst in der Medikamentenforschung und -entwicklung macht.

Vorbereitungsmethoden

Die Synthese von 3-Ethyl-5-Phenyl-4,5-Dihydroisoxazol beinhaltet typischerweise Cycloadditionsreaktionen. Eine gängige Methode ist die (3+2)-Cycloaddition von Nitriloxiden mit Alkenen oder Alkinen . Diese Reaktion kann durch verschiedene Metallkatalysatoren wie Kupfer (I) oder Ruthenium (II) katalysiert werden, obwohl auch metallfreie Synthesewege untersucht werden, um die Kosten und die Umweltbelastung zu reduzieren . Industrielle Produktionsmethoden beinhalten oft die Optimierung dieser Reaktionen für höhere Ausbeuten und Reinheit unter Verwendung fortschrittlicher Techniken wie Mikrowellen-gestützter Synthese .

Analyse Chemischer Reaktionen

3-Ethyl-5-Phenyl-4,5-Dihydroisoxazol unterliegt verschiedenen Arten chemischer Reaktionen:

Oxidation: Diese Verbindung kann zu verschiedenen Derivaten oxidiert werden, oft unter Verwendung von Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reduktionsreaktionen beinhalten typischerweise die Hydrierung unter Verwendung von Katalysatoren wie Palladium auf Kohlenstoff.

Häufige Reagenzien für diese Reaktionen umfassen Säuren, Basen und verschiedene organische Lösungsmittel. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen ab, aber oft umfassen sie funktionalisierte Isoxazolderivate .

Wissenschaftliche Forschungsanwendungen

3-Ethyl-5-Phenyl-4,5-Dihydroisoxazol hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle und wird zur Untersuchung von Reaktionsmechanismen verwendet.

Biologie: Diese Verbindung wird auf ihr Potenzial als antimikrobielles und Antikrebsmittel untersucht.

Wirkmechanismus

Der Wirkmechanismus von 3-Ethyl-5-Phenyl-4,5-Dihydroisoxazol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es kann als Inhibitor oder Modulator von Enzymen und Rezeptoren wirken und verschiedene biochemische Pfade beeinflussen . Die genauen Pfade hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab. Beispielsweise kann es in der antimikrobiellen Forschung bakterielle Enzyme hemmen, während es in der Krebsforschung die Zellsignalwege stören könnte .

Wirkmechanismus

The mechanism of action of 3-Ethyl-5-phenyl-4,5-dihydroisoxazole involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways . The exact pathways depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways .

Vergleich Mit ähnlichen Verbindungen

3-Ethyl-5-Phenyl-4,5-Dihydroisoxazol ist im Vergleich zu anderen Isoxazolderivaten aufgrund seiner spezifischen Substituenten einzigartig, die ihm unterschiedliche chemische und biologische Eigenschaften verleihen. Ähnliche Verbindungen umfassen:

- 3-Methyl-5-Phenyl-4,5-Dihydroisoxazol

- 3-Ethyl-5-Methyl-4,5-Dihydroisoxazol

- 3-Phenyl-4,5-Dihydroisoxazol

Diese Verbindungen teilen den Isoxazol-Kern, unterscheiden sich jedoch in ihren Substituenten, was zu Variationen in ihrer Reaktivität und biologischen Aktivität führt .

Schlussfolgerung

3-Ethyl-5-Phenyl-4,5-Dihydroisoxazol ist eine vielseitige Verbindung mit erheblichem Potenzial in verschiedenen Bereichen der wissenschaftlichen Forschung. Seine einzigartige Struktur und Reaktivität machen es zu einem wertvollen Werkzeug in Chemie, Biologie, Medizin und Industrie. Laufende Forschung deckt weiterhin neue Anwendungen und Wirkmechanismen auf und unterstreicht seine Bedeutung in der modernen Wissenschaft.

Eigenschaften

CAS-Nummer |

55134-83-3 |

|---|---|

Molekularformel |

C11H13NO |

Molekulargewicht |

175.23 g/mol |

IUPAC-Name |

3-ethyl-5-phenyl-4,5-dihydro-1,2-oxazole |

InChI |

InChI=1S/C11H13NO/c1-2-10-8-11(13-12-10)9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3 |

InChI-Schlüssel |

ZHHOTMLQQIDFAL-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=NOC(C1)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl {[(2-phenylcyclopropyl)carbonyl]amino}acetate](/img/structure/B12005967.png)

![5-(2,4-Dichlorophenyl)-4-{[(E)-(2-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12005975.png)

![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(biphenyl-4-yloxy)acetohydrazide](/img/structure/B12005978.png)

![3-methyl-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}butanamide](/img/structure/B12005985.png)

![N,N'-bis(4-ethoxyphenyl)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}propanediamide](/img/structure/B12006024.png)

![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B12006029.png)

![Ethyl 2-(4-methoxybenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12006031.png)

![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12006038.png)